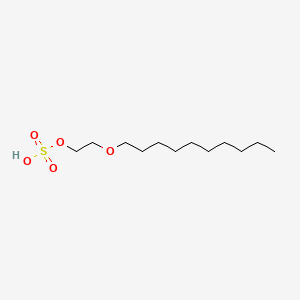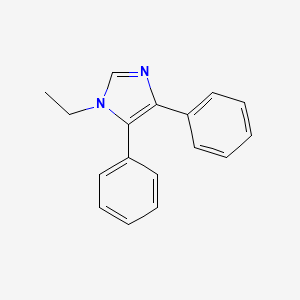
1-Formylcyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Formylcyclobutanecarbonitrile is an organic compound with the molecular formula C6H7NO It is characterized by a cyclobutane ring substituted with a formyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Formylcyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with cyanide ions in the presence of a suitable catalyst to form the nitrile group. The formyl group can then be introduced through formylation reactions using formic acid or its derivatives under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where cyclobutanone is treated with hydrogen cyanide in the presence of a base. The formylation step can be carried out using formic acid or formaldehyde in the presence of a catalyst to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Formylcyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 1-Formylcyclobutanecarboxylic acid.
Reduction: 1-Formylcyclobutylamine.
Substitution: Various substituted cyclobutanecarbonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
1-Formylcyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Medicine: It may serve as a starting material for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Formylcyclobutanecarbonitrile depends on its chemical reactivity. The formyl group can participate in various chemical reactions, such as nucleophilic addition, while the nitrile group can undergo nucleophilic substitution or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in its applications.
Comparaison Avec Des Composés Similaires
Cyclobutanecarbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
1-Formylcyclopentanecarbonitrile: Contains a five-membered ring instead of a four-membered ring, leading to different chemical properties and reactivity.
1-Formylcyclobutanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, resulting in different chemical behavior.
Uniqueness: 1-Formylcyclobutanecarbonitrile is unique due to the presence of both a formyl group and a nitrile group on a cyclobutane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
1-formylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-6(5-8)2-1-3-6/h5H,1-3H2 |
Clé InChI |
KNIBNWUTPJTCES-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)

![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)





![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)


![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)


